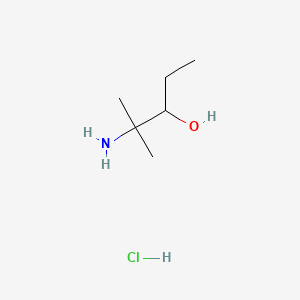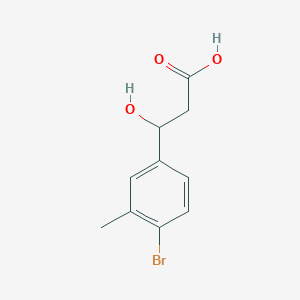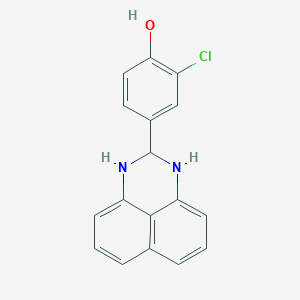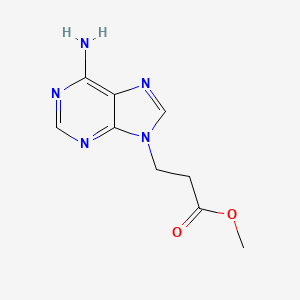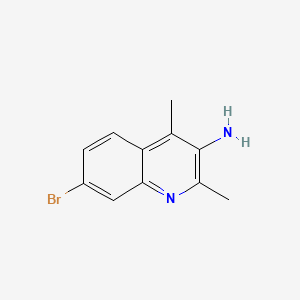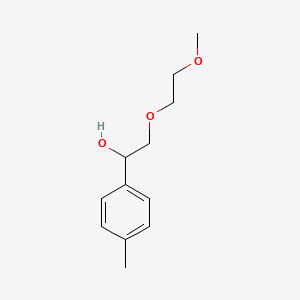
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a methoxyethoxy group and a p-tolyl group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol typically involves the reaction of p-tolylmagnesium bromide with 2-(2-methoxyethoxy)acetaldehyde under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学的研究の応用
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol involves its interaction with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The p-tolyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity.
類似化合物との比較
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar structure but lacks the p-tolyl group.
1-(p-Tolyl)ethanol: Contains the p-tolyl group but lacks the methoxyethoxy group.
2-(2-Ethoxyethoxy)-1-(p-tolyl)ethan-1-ol: Similar structure with an ethoxyethoxy group instead of methoxyethoxy.
Uniqueness
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol is unique due to the combination of the methoxyethoxy and p-tolyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
2-(2-methoxyethoxy)-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C12H18O3/c1-10-3-5-11(6-4-10)12(13)9-15-8-7-14-2/h3-6,12-13H,7-9H2,1-2H3 |
InChIキー |
LDXYGHHCKVYWJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(COCCOC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


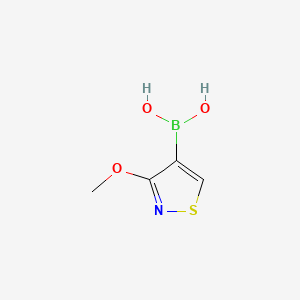
![3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one](/img/structure/B13551614.png)
![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)

![tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13551622.png)

